molecular formula C17H14FNO2 B11500671 1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one

1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one

Cat. No.: B11500671
M. Wt: 283.30 g/mol
InChI Key: VYAUSVPDONRWSP-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one is a chemical compound that features a benzofuran ring and a fluorophenyl group

Preparation Methods

The synthesis of 1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with benzofuran and 4-fluoroaniline as the primary starting materials.

    Reaction Conditions: The reaction involves the formation of a propanone bridge between the benzofuran and fluorophenyl groups. This is typically achieved through a series of condensation and substitution reactions under controlled conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(1-Benzofuran-2-yl)-3-[(4-chlorophenyl)amino]propan-1-one and 1-(1-Benzofuran-2-yl)-3-[(4-bromophenyl)amino]propan-1-one share similar structures but differ in their substituents.

    Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-fluoroanilino)propan-1-one

InChI

InChI=1S/C17H14FNO2/c18-13-5-7-14(8-6-13)19-10-9-15(20)17-11-12-3-1-2-4-16(12)21-17/h1-8,11,19H,9-10H2

InChI Key

VYAUSVPDONRWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)F

Origin of Product

United States

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